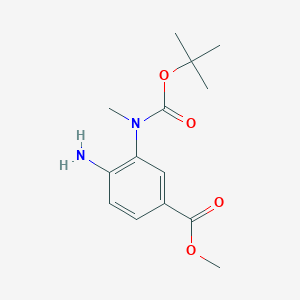

Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate

Description

Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at position 3 and an amino group at position 4. This compound is structurally designed to incorporate dual functional groups, enabling selective reactivity in synthetic organic chemistry, particularly in peptide coupling or drug intermediate synthesis. The tert-butoxycarbonyl group serves as a temporary protective moiety, enhancing stability during synthetic workflows while allowing deprotection under acidic conditions.

Properties

IUPAC Name |

methyl 4-amino-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)11-8-9(12(17)19-5)6-7-10(11)15/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXCCFPWKXOVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696078 | |

| Record name | Methyl 4-amino-3-[(tert-butoxycarbonyl)(methyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-55-2 | |

| Record name | Methyl 4-amino-3-[(tert-butoxycarbonyl)(methyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid group with methanol. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions. For example, the tert-butoxycarbonylation can be carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) can be employed to remove the Boc group.

Major Products Formed

The major products formed from these reactions include nitro derivatives, free amines, and deprotected amino esters.

Scientific Research Applications

Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences between the target compound and analogs:

| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate | Boc(methyl)amino (3), amino (4) | C14H19N2O4 | Boc-protected amine, methyl ester |

| Methyl 4-amino-3-(sec-butoxy)benzoate (4d) [1] | sec-butoxy (3), amino (4) | C12H17NO3 | Ether, amino, methyl ester |

| Methyl 4-amino-3-(benzyloxy)benzoate (4e) [1] | Benzyloxy (3), amino (4) | C15H15NO3 | Benzyl ether, amino, methyl ester |

| Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t) [3] | Boc-amino (4) | C13H17NO4 | Boc-protected amine, methyl ester |

| Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride [4] | tert-butyl (3), amino (4), hydrochloride salt | C12H18ClNO2 | tert-butyl, protonated amino, methyl ester |

| tert-Butyl 4-amino-3-methylbenzoate [5] | tert-butyl ester (4), methyl (3), amino (4) | C12H17NO2 | tert-butyl ester, methyl, amino |

Key Observations :

- Positional Isomerism : Compounds like 3t (Boc at position 4) and the target compound (Boc at position 3) demonstrate how substituent placement alters electronic and steric profiles, impacting reactivity [3].

- Protective Groups : The Boc group in the target compound contrasts with benzyloxy (4e) or tert-butyl (4d, [4]) substituents, which influence solubility and deprotection conditions.

- Salt Forms : The hydrochloride salt in [4] enhances water solubility compared to neutral esters.

Physical and Spectroscopic Properties

Melting Points and Yields :

- Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t): Melting point 154–156°C, 55% yield [3].

- Methyl 4-amino-3-(benzyloxy)benzoate (4b): 93% yield, dark yellow solid [2].

NMR Data :

- Methyl 4-amino-3-(benzyloxy)benzoate (4b): δ 3.75 (s, 3H, methyl ester), 5.17 (s, 2H, benzyl CH2), 6.68 (d, aromatic H) [2].

- Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t): δ 1.52 (s, 9H, Boc CH3), 7.99–7.95 (m, aromatic H) [3].

Comparison : The Boc group in 3t and the target compound introduces distinct <sup>1</sup>H NMR signals (e.g., tert-butyl protons at δ 1.52), while benzyloxy groups (4b, 4e) show characteristic benzyl CH2 peaks.

Biological Activity

Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate, also known under its CAS number 1298108-48-1, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.

- Molecular Formula : CHNO

- Molecular Weight : 250.29 g/mol

- Structure : The compound features a benzoate structure with a tert-butoxycarbonyl (Boc) group that protects the amino functionality, which is crucial for its biological activity.

The biological activity of methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc group enhances the compound's stability and solubility, facilitating better interaction with target sites.

Biological Activity Overview

-

Antibacterial Properties :

- Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria. For instance, derivatives have shown minimal inhibitory concentrations (MICs) in the range of <0.03125–0.25 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

- A study highlighted that benzothiazole-based dual inhibitors, which share structural similarities with methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate, demonstrated potent antibacterial effects against over 100 strains of Acinetobacter baumannii and Klebsiella pneumoniae .

-

Anticancer Activity :

- The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been noted for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Case studies have shown that modifications in the amino group can enhance the cytotoxicity against specific cancer cell lines, indicating a promising avenue for further research.

Case Studies

Research Findings

-

In Vitro Studies :

- In vitro assays have demonstrated that methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate can inhibit bacterial growth effectively when tested against standard laboratory strains.

-

In Vivo Efficacy :

- Preliminary animal studies suggest potential efficacy in treating infections caused by resistant bacteria; however, further studies are required to confirm these findings and establish safe dosage levels.

- Structure-Activity Relationship (SAR) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.